molecular formula C9H6N4 B2678250 2-[Amino(4-pyridinyl)methylene]malononitrile CAS No. 338750-87-1

2-[Amino(4-pyridinyl)methylene]malononitrile

Cat. No.: B2678250
CAS No.: 338750-87-1
M. Wt: 170.175
InChI Key: PRUODAMLZRAADU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(4-pyridinyl)methylene]malononitrile typically involves the reaction of 4-aminopyridine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The compound undergoes Michael addition reactions with various nucleophiles due to its α,β-unsaturated nitrile system. For example:

  • Reaction with Enamines : Forms pyridine derivatives via multicomponent reactions. In ethanol/pyridine mixtures, it reacts with 2-cyanoacetohydrazide to yield chromeno[2,3-b]pyridines (up to 83% yield) .

  • Interaction with Thiols : Reacts with phenacyl thiocyanate under alkaline conditions to produce 4,5-dihydrothiophene-3-carbonitriles (38–40% yield) .

Key Conditions :

Reaction TypeSolventCatalystTemperatureYield
Multicomponent SynthesisEthanol/PyridineNoneReflux83%
Thiol AdditionEthanolKOH25°C38–40%

Cyclization Reactions

The compound participates in cyclization to form heterocyclic systems:

  • Pyrido[1,2-a]pyrimidines : Reacts with enaminones (e.g., 2-phenyl-3-piperidin-1-yl-acrylonitrile) under acidic conditions to yield fused pyridine-pyrimidine structures .

  • Chromeno[2,3-b]pyridines : Forms via tandem Pinner cyclization and Michael addition in ethanol/pyridine, confirmed by NMR and mass spectrometry .

Mechanistic Insight :

  • Initial Michael addition of the malononitrile moiety to electrophilic partners.

  • Cyclization facilitated by intramolecular hydrogen bonding (e.g., N–H⋯Cl interactions) .

Substitution Reactions

The amino and nitrile groups enable substitution chemistry:

  • Dithiazole Formation : Reacts with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) in acetonitrile/pyridine to form (Z)-2-{(4-chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile (20% yield) .

  • Halogenation : Chlorine substitution at the pyridine ring occurs in the presence of HCl, enhancing biological activity .

Oxidation and Redox Reactions

Controlled oxidation modifies the electronic properties:

  • Pyridine Ring Oxidation : Generates N-oxide derivatives under mild oxidative conditions, altering solubility and reactivity.

  • Nitrile Hydrolysis : Converts nitrile groups to carboxylic acids or amides using H₂O₂ or enzymes .

Multicomponent Reactions (MCRs)

The compound is pivotal in one-pot syntheses:

  • Pyridine Synthesis : Reacts with arylidenemalononitriles and aldehydes in ethanol/piperidine to form polysubstituted pyridines (>85% yield) .

  • Thieno[2,3-d]pyrimidines : Combines with formaldehyde in catalyst-free conditions to yield polycyclic systems (48% yield) .

Representative MCR Pathway :

  • Knoevenagel condensation between aldehyde and malononitrile.

  • Michael addition of 2-cyanoacetohydrazide.

  • Cyclization via Pinner mechanism.

Biological Activity Correlations

Derivatives exhibit:

  • Antibacterial/Antimalarial Activity : Linked to chloro-substituted pyridine derivatives .

  • Cytotoxicity : Enhanced by dithiazole and chromene moieties .

Scientific Research Applications

Scientific Research Applications

The applications of 2-[Amino(4-pyridinyl)methylene]malononitrile span several domains:

Chemistry

  • Building Block for Synthesis : It serves as a fundamental building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a key intermediate in organic synthesis .
  • Material Science : The compound's structural properties allow it to be explored for developing new materials with specific functionalities. The presence of both amino and pyridine groups provides opportunities for functionalization .

Biology

  • Enzyme Inhibition Studies : Research indicates that this compound can interact with enzymes, potentially inhibiting their activity. This property is crucial for understanding biochemical pathways and developing therapeutic agents .
  • Protein-Ligand Interactions : The compound's ability to bind selectively to proteins suggests its potential role in drug discovery, particularly in targeting specific receptors or enzymes involved in disease processes .

Medicine

  • Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anticancer and antimicrobial properties. Its interactions with biological targets could lead to the development of novel therapeutic agents .

Mechanism of Action

The mechanism of action of 2-[Amino(4-pyridinyl)methylene]malononitrile involves its interaction with various molecular targets, primarily through its pyridine ring. This ring structure allows the compound to bind to specific enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: This compound has a similar pyridine ring structure but with a methyl group instead of the methylene and malononitrile groups.

    4-Aminopyridine: A simpler compound with just an amino group attached to the pyridine ring.

Uniqueness

2-[Amino(4-pyridinyl)methylene]malononitrile is unique due to its combination of the amino group, methylene bridge, and malononitrile moiety. This structure provides a versatile platform for various chemical reactions and interactions, making it valuable in diverse research fields.

Biological Activity

2-[Amino(4-pyridinyl)methylene]malononitrile, a compound with the chemical formula C₉H₈N₄, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring and a malononitrile moiety, which contribute to its reactivity and biological properties. The presence of the amino group enhances its ability to form hydrogen bonds, potentially increasing its affinity for biological targets.

PropertyValue
Molecular FormulaC₉H₈N₄
Molecular Weight172.18 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Anticancer Potential

Research has highlighted the compound's potential as an anticancer agent. In a study examining its effects on cancer cell lines, this compound demonstrated selective cytotoxicity towards specific cancer cells while sparing normal fibroblasts. This selectivity is crucial in minimizing side effects associated with cancer therapies.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In cellular models, it inhibited the release of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The modulation of signaling pathways involved in inflammation positions this compound as a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerCytotoxic to cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against several pathogens. The results indicated that the compound inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µM, with significant reductions in colony-forming units (CFUs) observed.

Study 2: Cancer Cell Line Testing

A series of experiments conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Notably, HepG2 (liver cancer) and HeLa (cervical cancer) cells exhibited growth inhibition percentages of approximately 54% and 38%, respectively, at optimal concentrations.

Study 3: Anti-inflammatory Mechanism Exploration

In vivo models of inflammation were utilized to assess the anti-inflammatory effects of the compound. Results indicated a marked reduction in edema and inflammatory markers following administration, supporting its potential use in managing chronic inflammatory conditions.

Properties

IUPAC Name

2-[amino(pyridin-4-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-5-8(6-11)9(12)7-1-3-13-4-2-7/h1-4H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUODAMLZRAADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=C(C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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